
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is also known as Curcumin analog and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that this compound can modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Moreover, it has also been found to inhibit the activity of various enzymes, such as COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress, inflammation, and cell proliferation. Moreover, it has also been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one in lab experiments is its potential in various fields of research, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Moreover, this compound is relatively easy to synthesize and can be purified using various techniques. However, one of the major limitations is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are various future directions for the research of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One of the major directions is the development of more efficient synthesis methods and purification techniques. Moreover, further studies are needed to understand the mechanism of action and potential side effects of this compound. Furthermore, there is a need for more in vivo and clinical studies to evaluate the efficacy and safety of this compound in various diseases. Finally, the potential of this compound as a drug candidate needs to be explored further.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Further studies are needed to understand the mechanism of action and potential side effects of this compound. Moreover, the development of more efficient synthesis methods and purification techniques is also needed to explore the potential of this compound as a drug candidate.
Méthodes De Synthèse
There are various methods available for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde and 2,3-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired compound, which can then be purified using various techniques, such as column chromatography, recrystallization, or distillation.
Applications De Recherche Scientifique
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential in various fields of research, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Moreover, it has also been found to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
Propriétés
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18-9-11(16)14(17-18)12(19)8-7-10-5-4-6-13(20-2)15(10)21-3/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRSIOKEFLNOIB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

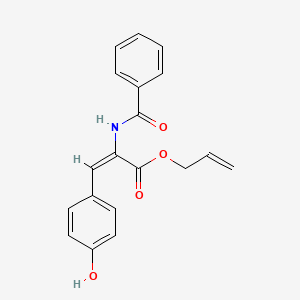
![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
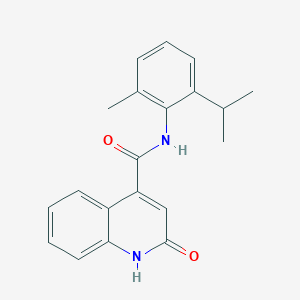
![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)
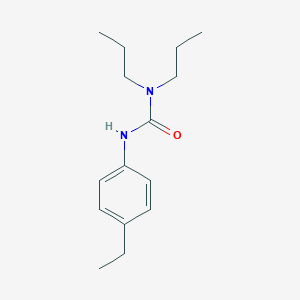
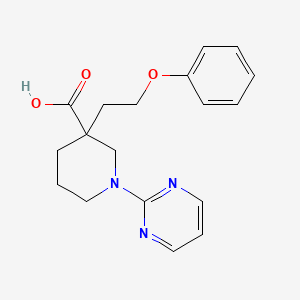

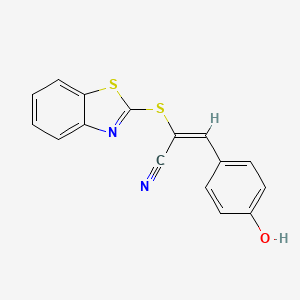
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)